molecular formula C6H10O B3057239 1-Pentyn-3-ol, 4-methyl-, (S)- CAS No. 77943-78-3

1-Pentyn-3-ol, 4-methyl-, (S)-

Cat. No. B3057239
CAS RN: 77943-78-3
M. Wt: 98.14 g/mol
InChI Key: UTIFIONYBLSHIL-ZCFIWIBFSA-N
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Description

“1-Pentyn-3-ol, 4-methyl-, (S)-” is a chemical compound with the molecular formula C6H10O . It is also known as 4-Methyl-1-penten-3-ol . This compound is used as a stabilizer in chlorinated solvents, a viscous reducer, an electroplating brightener, and an intermediate in syntheses of hypnotics and isoprenoid chemicals .


Molecular Structure Analysis

The molecular structure of “1-Pentyn-3-ol, 4-methyl-, (S)-” can be represented by the InChI string: InChI=1S/C6H12O/c1-4-6(7)5(2)3/h4-7H,1H2,2-3H3 . This structure can be viewed as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

While specific chemical reactions involving “1-Pentyn-3-ol, 4-methyl-, (S)-” are not available, it’s worth noting that similar compounds can participate in a variety of reactions. For instance, 3-Methyl-1-pentyn-3-ol reacts with ruthenium vinyl carbene to form a ten-membered η2-olefin coordinated ruthenacycle .

Scientific Research Applications

Catalysis and Chemical Reactions

1-Pentyn-3-ol, 4-methyl-, (S)- is involved in various catalytic processes and chemical reactions. For instance, copper(I) complexes supported by N-heterocyclic carbene ligands catalyze the intramolecular addition of O–H and N–H bonds across carbon–carbon triple bonds, forming 5- or 6-membered rings with exocyclic methylene groups for ether products and exocyclic methyl groups for imine products (Pouy et al., 2012).

Material Science

In material science, the compound has been studied for its role in the cyclization of alcohols catalyzed by Pd(II) metal centers, leading to the formation of heterocyclic compounds (Carvalho et al., 2006). Additionally, its use in the polymerization of methylpentynes by transition metal catalysts has been explored, highlighting its impact on polymer properties (Masuda et al., 1982).

Spectroscopy and Molecular Studies

Microwave spectroscopy has been used to study the low barrier methyl rotation in compounds like 3-pentyn-1-ol, providing insights into molecular behavior and structure (Eibl et al., 2016).

Chemical Engineering

In chemical engineering, 3-methyl-1-pentyn-3-ol has been evaluated in a capillary reactor for the three-phase catalytic hydrogenation of alcohols, demonstrating its potential in advanced reaction systems (Liedtke et al., 2013).

Corrosion Inhibition

The compound's effect on the corrosion of Al-Si-Cu alloys in acid solutions has been investigated, indicating its potential as a corrosion inhibitor (Buyuksagis et al., 2009).

Safety and Hazards

According to the safety data sheet for a similar compound, 4-Methyl-1-pentyn-3-ol, it is classified as a flammable liquid and vapor. Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces. It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

(3S)-4-methylpent-1-yn-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-4-6(7)5(2)3/h1,5-7H,2-3H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIFIONYBLSHIL-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426352
Record name 1-Pentyn-3-ol, 4-methyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pentyn-3-ol, 4-methyl-, (S)-

CAS RN

77943-78-3
Record name 1-Pentyn-3-ol, 4-methyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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